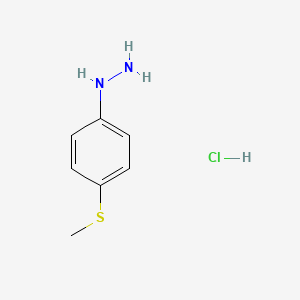

(4-(Methylthio)phenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylsulfanylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHWWJATARMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375452 | |

| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-53-5, 58626-97-4 | |

| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (4-(Methylthio)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (4-(Methylthio)phenyl)hydrazine hydrochloride. The information is curated for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical Properties

This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its physical characteristics are crucial for its handling, application in reactions, and for the development of new chemical entities.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 35588-53-5, 58626-97-4 |

| Molecular Formula | C₇H₁₁ClN₂S |

| Molecular Weight | 190.69 g/mol |

| Melting Point | 197 °C (with decomposition)[1] |

| Physical Appearance | Off-white solid[1] |

| Solubility | Soluble in water (qualitative) |

Experimental Protocols

The following sections detail the standardized experimental procedures for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used for the determination. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range. Due to the compound's decomposition at its melting point, observation of darkening or gas evolution should also be noted.

Determination of Solubility

Understanding the solubility of this compound is essential for its use in solution-phase reactions and for purification processes like recrystallization.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, and hexane) are selected for the solubility tests.

-

Qualitative Assessment: To a test tube containing 1 mL of the chosen solvent, a small, pre-weighed amount (e.g., 10 mg) of this compound is added. The mixture is vortexed or shaken vigorously at a controlled temperature (e.g., 25 °C) for a set period. Visual observation determines if the solid dissolves completely.

-

Quantitative Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

-

Spectroscopic Data

Note: The following are representative spectral data for analogous compounds and should be used for reference purposes only.

-

¹H NMR (Proton Nuclear Magnetic Resonance): For a similar compound, 4-methoxyphenylhydrazine hydrochloride, in DMSO-d₆, characteristic peaks would be observed for the aromatic protons, the methoxy protons, and the hydrazine protons. The aromatic protons would likely appear as two doublets in the range of δ 6.8-7.1 ppm. The methoxy protons would be a singlet around δ 3.7 ppm, and the hydrazine protons would appear as broad singlets at higher chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of a related compound like 4-methylphenylhydrazine hydrochloride would show distinct signals for the methyl carbon, and the aromatic carbons, with the carbon attached to the hydrazine group being the most deshielded among the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of a phenylhydrazine hydrochloride would typically exhibit characteristic absorption bands. N-H stretching vibrations for the hydrazinium ion would be expected in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Visualization

This compound is a key reactant in the Fischer indole synthesis, a powerful method for synthesizing substituted indoles.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of well-defined steps to form the indole ring system.

References

An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

(4-(Methylthio)phenyl)hydrazine hydrochloride is a salt composed of the protonated (4-(methylthio)phenyl)hydrazine cation and a chloride anion. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | [4-(Methylthio)phenyl]-hydrazinehydrochloride | [2] |

| CAS Number | 35588-53-5, 58626-97-4 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂S | [2][3] |

| Molecular Weight | 190.69 g/mol | [3] |

| Canonical SMILES | CSC1=CC=C(C=C1)NN.Cl | [5] |

Chemical Structure and Bonding

The chemical structure of this compound features a benzene ring substituted with a methylthio (-SCH₃) group at the para position (position 4) relative to the hydrazine hydrochloride (-NHNH₃⁺Cl⁻) group.

The bonding within the molecule is a combination of covalent and ionic interactions.

-

Covalent Bonds: The atoms within the (4-(methylthio)phenyl)hydrazinium cation are connected by covalent bonds. This includes the carbon-carbon and carbon-hydrogen bonds of the aromatic ring, the carbon-sulfur and sulfur-carbon bonds of the methylthio group, and the nitrogen-nitrogen and nitrogen-hydrogen bonds of the hydrazinium moiety. The carbon-sulfur bond and the carbon-nitrogen bond connect the substituents to the benzene ring.

-

Ionic Bonds: A key feature of this compound is the ionic bond between the positively charged hydrazinium group (-NHNH₃⁺) and the negatively charged chloride ion (Cl⁻). The terminal nitrogen of the hydrazine moiety is protonated due to the presence of hydrochloric acid.

Expected Bond Characteristics (Theoretical):

While specific crystallographic data determining precise bond lengths and angles for this molecule could not be located, we can predict certain characteristics based on related structures:

-

The aromatic ring is expected to be largely planar.

-

The C-S bond length will be typical for an aryl thioether.

-

The C-N bond connecting the ring to the hydrazine group will have a length indicative of a single bond.

-

The N-N bond in the hydrazinium ion will be a single bond.

-

The geometry around the sulfur atom in the methylthio group will be bent.

-

The geometry around the nitrogen atoms will be roughly tetrahedral, considering the lone pairs and bonded atoms.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and well-established method for the synthesis of substituted phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline followed by reduction. The following is a plausible synthetic route adapted from the procedure for a similar compound, 4-methylphenylhydrazine hydrochloride.[6][7]

General Experimental Protocol: Synthesis of this compound

Starting Material: 4-(Methylthio)aniline

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step 1: Diazotization of 4-(Methylthio)aniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-(methylthio)aniline in dilute hydrochloric acid.

-

Maintain the temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture for approximately 30-60 minutes to ensure the complete formation of the 4-(methylthio)benzenediazonium chloride salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or a solution of sodium sulfite (Na₂SO₃).

-

Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring. The temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture may be stirred for a period at room temperature or gently heated to ensure the reduction is complete.

Step 3: Isolation of the Product

-

Upon completion of the reduction, the this compound will precipitate from the solution, often upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold water or ethanol to remove any soluble impurities.

-

Dry the product under vacuum to obtain this compound.

Spectroscopic Analysis (Theoretical)

Disclaimer: The following are predicted spectroscopic characteristics. Experimental data for this compound was not available in the searched literature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -SCH₃ | Singlet | ~2.4 - 2.6 |

| Aromatic-H | Doublet | ~6.8 - 7.2 |

| Aromatic-H | Doublet | ~7.2 - 7.5 |

| -NHNH₃⁺ | Broad Singlets | Variable, likely downfield |

The aromatic protons will likely appear as two doublets due to the para-substitution pattern, exhibiting coupling to each other. The protons on the hydrazinium group are exchangeable and may appear as broad signals; their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display the following signals:

| Carbon | Approximate Chemical Shift (δ, ppm) |

| -SCH₃ | ~15 - 20 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-S | ~130 - 140 |

| Aromatic C-N | ~140 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching (in -NH₃⁺) | 3200 - 2800 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| N-H | Bending (in -NH₃⁺) | ~1600 - 1500 |

| C=C (aromatic) | Stretching | ~1600 and ~1500 |

| C-N | Stretching | ~1350 - 1250 |

| C-S | Stretching | ~700 - 600 |

Mass Spectrometry

In a mass spectrum, the molecular ion peak for the free base, (4-(methylthio)phenyl)hydrazine, would be observed at an m/z corresponding to its molecular weight (154.06 g/mol ) after the loss of HCl. Fragmentation patterns would likely involve the loss of the methyl group, the entire methylthio group, and cleavage of the N-N bond.

Conclusion

References

- 1. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. 58626-97-4|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Methylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine hydrochloride for Scientific Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of (4-(Methylthio)phenyl)hydrazine hydrochloride (CAS Number: 35588-53-5), a key intermediate in synthetic chemistry with significant potential in medicinal chemistry and materials science.

This guide details the compound's chemical and physical properties, provides a general synthesis protocol, and explores its primary application in the renowned Fischer indole synthesis. Furthermore, it touches upon the broader biological significance of hydrazine derivatives, offering insights into their potential roles in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid, off-white crystalline compound.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 35588-53-5 | [2] |

| Molecular Formula | C₇H₁₁ClN₂S | [3] |

| Molecular Weight | 190.69 g/mol | [2] |

| Melting Point | 197 °C (decomposes) | |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥95% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established pathway for the preparation of arylhydrazine hydrochlorides, which involves the diazotization of the corresponding aniline followed by reduction.

General Experimental Protocol for the Synthesis of Arylhydrazine Hydrochlorides

A generalized protocol for the synthesis of phenylhydrazine hydrochlorides, which can be adapted for this compound starting from 4-(methylthio)aniline, is as follows:

-

Diazotization: The starting aniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (a slight excess, ~1.05-1.1 equivalents) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: The freshly prepared diazonium salt solution is then added to a reducing agent. Common reducing agents for this transformation include stannous chloride in concentrated hydrochloric acid or sodium sulfite.[5][6]

-

Using Stannous Chloride: The diazonium salt solution is added slowly to a cooled solution of stannous chloride (excess, ~2.5-3 equivalents) in concentrated hydrochloric acid. The resulting phenylhydrazine hydrochloride often precipitates out of the solution upon standing or further cooling.[5]

-

Using Sodium Sulfite: The diazonium salt solution is added to a solution of sodium sulfite. The mixture is then heated, followed by the addition of a strong acid like hydrochloric acid to facilitate the hydrolysis and precipitation of the phenylhydrazine hydrochloride.

-

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (such as a saturated salt solution or ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization.

A visual representation of this general synthetic workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Key Applications in Organic Synthesis: The Fischer Indole Synthesis

This compound is a valuable reagent, primarily utilized as a precursor in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and is widely used to construct the indole ring system, a privileged scaffold in numerous pharmaceuticals and natural products.[7]

Experimental Protocol for Fischer Indole Synthesis

The general procedure involves the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.

-

Hydrazone Formation (Optional, can be in-situ): this compound is first neutralized, typically with a base like sodium acetate or sodium carbonate, to liberate the free hydrazine. This is then condensed with a suitable aldehyde or ketone (1 equivalent) in a solvent like ethanol or acetic acid to form the corresponding phenylhydrazone. This step can also be performed in-situ.

-

Cyclization: The formed phenylhydrazone is then heated in the presence of an acid catalyst. A variety of acids can be employed, including Brønsted acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, and Lewis acids like zinc chloride or boron trifluoride.[7] The choice of acid and reaction conditions can significantly influence the reaction's outcome and yield.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up, typically involving neutralization, extraction with an organic solvent, and subsequent purification of the resulting indole derivative by chromatography or recrystallization.

The logical flow of the Fischer Indole Synthesis is depicted in the following diagram.

Caption: The key steps involved in the Fischer indole synthesis.

Relevance in Drug Discovery and Development

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of hydrazine derivatives and the indole scaffold are of immense importance in medicinal chemistry.

Hydrazones, formed from hydrazines, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[8] The indole nucleus, readily accessible through the Fischer synthesis using reagents like this compound, is a core structural component of many approved drugs and biologically active natural products. For instance, the triptan class of anti-migraine drugs is often synthesized using the Fischer indole synthesis.[7]

The methylthio group on the phenyl ring of the title compound can also be of interest in drug design. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its presence can influence the metabolic stability and pharmacokinetic properties of a molecule.

The general workflow from a starting material like this compound to a potential drug candidate is illustrated below.

Caption: A simplified workflow from a starting material to a potential drug candidate.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its primary utility in the Fischer indole synthesis provides a straightforward route to a class of heterocyclic compounds with profound importance in medicinal chemistry. While the direct biological activities of this specific compound are not widely reported, its potential as a precursor for novel therapeutic agents is significant. This technical guide provides a foundational understanding of its properties, synthesis, and applications, which will be of value to researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is a promising avenue for the discovery of new medicines.

References

- 1. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 5. prepchem.com [prepchem.com]

- 6. US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride

This technical guide provides a comprehensive overview of (4-(Methylthio)phenyl)hydrazine hydrochloride, a crucial reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, applications, and safety protocols, supported by experimental procedures and graphical representations.

Core Compound Data

This compound is a substituted hydrazine derivative widely utilized as a precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its chemical properties are summarized in the table below.

| Property | Data |

| Molecular Weight | 190.69 g/mol [1] |

| Chemical Formula | C₇H₁₁ClN₂S[2] |

| CAS Number | 58626-97-4, 35588-53-5 |

| IUPAC Name | This compound[2] |

| Melting Point | 197 °C (with decomposition)[3] |

| Appearance | Off-white to beige or brownish crystalline powder |

| Solubility | Soluble in water[4] |

| SMILES | CSC1=CC=C(NN)C=C1.Cl[5] |

Synthesis Pathway

The synthesis of this compound typically follows a two-step process involving the diazotization of 4-(methylthio)aniline followed by a reduction of the resulting diazonium salt.

Caption: General synthesis pathway for this compound.

Key Applications in Research and Development

The primary utility of this compound lies in its role as a key building block for heterocyclic synthesis, particularly in the pharmaceutical and agrochemical industries.

Fischer Indole Synthesis

This compound is a cornerstone reagent in the Fischer indole synthesis, a classic and versatile method for preparing indoles.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of this compound with an aldehyde or ketone. The resulting indole core is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active molecules, including anti-migraine drugs of the triptan class.[6]

Synthesis of Bioactive Molecules

The hydrazine moiety in this compound makes it a precursor for compounds with potential anticancer activity.[8] Furthermore, substituted phenylhydrazines are employed in the synthesis of indole-3-acetic acid derivatives, which are a class of plant hormones.[9]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of an indole derivative using this compound and a generic ketone.

1. Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating for 1-4 hours until the formation of the phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

2. Cyclization to the Indole:

-

To the phenylhydrazone mixture, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[7]

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the substrates and catalyst used.

-

The reaction progress is monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

-

Carefully pour the cooled reaction mixture into a beaker of ice-water.

-

If a precipitate forms, collect it by filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) if necessary.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude indole product is then purified by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: Suspected of causing cancer.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. scbt.com [scbt.com]

- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 3. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]

- 4. ssichem.com [ssichem.com]

- 5. Page loading... [guidechem.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]

- 9. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

Synthesis and Characterization of (4-(Methylthio)phenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(Methylthio)phenyl)hydrazine hydrochloride, a key intermediate in various pharmaceutical and chemical syntheses. This document details the synthetic protocol, reaction mechanism, and in-depth characterization of the compound.

Introduction

This compound is a substituted phenylhydrazine derivative. Phenylhydrazines are a class of compounds of significant interest in medicinal chemistry due to their versatile reactivity, serving as precursors for the synthesis of various heterocyclic compounds with diverse biological activities. The introduction of a methylthio group at the para-position of the phenyl ring can modulate the electronic properties and biological activity of the resulting derivatives. This guide outlines a standard laboratory-scale synthesis and the analytical methods for the structural confirmation and purity assessment of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-(methylthio)aniline followed by the reduction of the resulting diazonium salt.

Reaction Scheme

The overall synthetic pathway can be represented as follows:

Caption: Synthesis pathway for this compound.

Experimental Protocol

Materials:

-

4-(Methylthio)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ice

Procedure:

Step 1: Diazotization of 4-(Methylthio)aniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for approximately 30-60 minutes to ensure complete formation of the 4-(methylthio)benzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sodium sulfite, prepare an aqueous solution.

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for a specified period, allowing it to gradually warm to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the product under vacuum to obtain the final compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂S |

| Molecular Weight | 190.70 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 58626-97-4[1] or 35588-53-5[2] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the hydrazine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Doublet | 2H | Aromatic (ortho to -NHNH₃⁺) |

| ~6.9-7.1 | Doublet | 2H | Aromatic (ortho to -SCH₃) |

| ~3.4-3.6 | Singlet | 3H | -SCH₃ |

| Broad signal | Singlet | 3H | -NHNH₃⁺ |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NHNH₃⁺ |

| ~130-135 | C-SCH₃ |

| ~128-130 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~15-20 | -SCH₃ |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching (hydrazine) |

| 2800-3000 | C-H stretching (aromatic and methyl) |

| ~1600 | C=C stretching (aromatic) |

| ~1500 | N-H bending |

| ~1300 | C-N stretching |

| ~690 | C-S stretching |

3.2.4. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For the free base, (4-(Methylthio)phenyl)hydrazine, the expected molecular ion peak [M]⁺ would be at m/z 154.24.[3] The mass spectrum of the hydrochloride salt may show the peak for the free base after the loss of HCl.

Experimental Workflow and Logic

The synthesis and characterization process follows a logical workflow to ensure the successful preparation and verification of the target compound.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has detailed a reliable and standard method for the synthesis of this compound. The characterization data, while based on expected values for similar structures, provides a solid framework for researchers to confirm the identity and purity of their synthesized compound. The successful synthesis of this intermediate opens avenues for its application in the development of novel pharmaceutical agents and other fine chemicals. It is recommended that researchers performing this synthesis consult specific literature for precise quantities and reaction times as they become available and perform a thorough safety assessment before commencing any experimental work.

References

An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals

An authoritative resource on the synthesis, characterization, and application of (4-(Methylthio)phenyl)hydrazine hydrochloride, a key building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a versatile organic compound with significant applications in the synthesis of pharmaceutically active molecules. Its IUPAC name is This compound [1]. It is also known by other synonyms such as 1-(4-(methylthio)phenyl)hydrazine hydrochloride and [p-(Methylthio)phenyl]hydrazine hydrochloride[2].

This compound is the hydrochloride salt of (4-(methylthio)phenyl)hydrazine, which enhances its stability and ease of handling in various chemical transformations. The presence of the methylthio group at the para position of the phenyl ring imparts specific electronic and steric properties that are instrumental in its reactivity and the biological activity of its derivatives.

A comprehensive summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(4-(methylthio)phenyl)hydrazine hydrochloride, [p-(Methylthio)phenyl]hydrazine hydrochloride | [2] |

| CAS Number | 58626-97-4, 35588-53-5 | [3] |

| Molecular Formula | C₇H₁₁ClN₂S | [1] |

| Molecular Weight | 190.7 g/mol | [1] |

| Appearance | Off-white solid (predicted) | |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in water, alcohols (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established pathway for the preparation of phenylhydrazine derivatives, which involves the diazotization of the corresponding aniline followed by reduction.

General Synthesis Workflow

The logical flow for the synthesis of this compound is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar phenylhydrazine hydrochlorides and is adapted for the specific preparation of the title compound.

Materials:

-

4-(Methylthio)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve a specific molar equivalent of 4-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., tin(II) chloride in concentrated HCl or an aqueous solution of sodium sulfite).

-

Cool the reducing solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, continue stirring for a specified period, allowing the reaction to proceed to completion. The exact time and temperature may vary depending on the chosen reducing agent.

-

-

Isolation and Purification:

-

The resulting this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

-

Dry the final product under vacuum to remove any residual solvent.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the thioether group, and the hydrazine protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7.0-7.5 ppm) due to the para-substitution pattern. The methyl protons of the -SCH₃ group should present as a singlet at approximately 2.4-2.5 ppm. The hydrazine protons (-NH-NH₂) will likely appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The methyl carbon of the thioether group is expected to have a signal in the aliphatic region (around 15-20 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-S stretching (typically in the fingerprint region).

Mass Spectrometry (MS)

The mass spectrum of the free base, (4-(methylthio)phenyl)hydrazine, would show a molecular ion peak (M⁺) corresponding to its molecular weight (154.24 g/mol )[4]. The mass spectrum of the hydrochloride salt may show the peak for the protonated molecule [M+H]⁺ at m/z 155. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the methylthio group.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably indole derivatives, which are core structures in numerous pharmaceuticals.

Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system[5]. In this reaction, this compound is condensed with an aldehyde or a ketone under acidic conditions to form a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the indole derivative[7].

The general scheme for this synthesis is presented below:

Caption: Fischer indole synthesis using this compound.

This methodology allows for the introduction of a methylthio-substituted phenyl group into the indole scaffold, which can significantly influence the biological activity of the final molecule. The sulfur atom can act as a hydrogen bond acceptor and its oxidation state can be modulated to fine-tune the pharmacokinetic properties of a drug candidate.

Relevance in Medicinal Chemistry

Indole-based structures are prevalent in a wide range of bioactive natural products and synthetic drugs. They are known to interact with various biological targets, including enzymes and receptors. The incorporation of a methylthiophenyl moiety can lead to compounds with potential applications as:

-

Anticancer agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory drugs: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial agents: Indole derivatives have shown promise as antibacterial and antifungal agents.

-

Central Nervous System (CNS) active agents: The indole structure is found in neurotransmitters like serotonin, and its derivatives can modulate CNS activity.

The methylthio group, in particular, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, it can be a site for metabolic transformations, which is a critical consideration in drug design and development.

References

- 1. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (4-(Methylthio)phenyl)hydrazine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-(Methylthio)phenyl)hydrazine hydrochloride, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document summarizes known qualitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for optimizing reaction conditions, purification, and formulation development involving this compound.

Introduction

This compound (C₇H₁₁ClN₂S, Molar Mass: 190.69 g/mol ) is a substituted phenylhydrazine derivative. Phenylhydrazines are versatile reagents in organic synthesis, most notably in the Fischer indole synthesis, which is a cornerstone for the preparation of a multitude of pharmaceutically active compounds.[1][2] The solubility of this hydrochloride salt in organic solvents is a critical parameter that influences reaction kinetics, product yield, and the selection of appropriate purification methods such as crystallization.

Solubility Data

A thorough review of scientific databases indicates that specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data.

| Solvent | Chemical Class | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility |

| Water | Protic | Data not available | Soluble[3] |

| Ethanol | Protic Polar | Data not available | Soluble[3] |

| Methanol | Protic Polar | Data not available | Likely Soluble |

| Acetone | Aprotic Polar | Data not available | Likely Soluble |

| Dichloromethane (DCM) | Chlorinated | Data not available | Likely Sparingly Soluble/Insoluble |

| Diethyl Ether | Ether | Data not available | Likely Insoluble |

| Toluene | Aromatic Hydrocarbon | Data not available | Likely Insoluble |

Note: The qualitative solubility of hydrochloride salts in polar solvents is generally expected due to their ionic nature.[4] However, experimental verification is crucial.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest. This method is considered the gold standard for its accuracy and reliability.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Screw-capped vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several screw-capped vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solids.

-

Dilute the filtered sample with a suitable solvent (in which the compound is freely soluble) to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: General workflow for the shake-flask solubility determination method.

Fischer Indole Synthesis Pathway

This compound is a suitable precursor for the synthesis of indole derivatives via the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2]

Caption: Key stages of the Fischer indole synthesis pathway.

References

Stability and Storage of (4-(Methylthio)phenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-(Methylthio)phenyl)hydrazine hydrochloride. The information herein is compiled from publicly available safety data sheets and scientific literature on related compounds, offering a comprehensive resource for handling and preserving the integrity of this chemical.

Core Stability Profile

This compound is a solid, typically appearing as an off-white or pinkish substance. Like many hydrazine derivatives, its stability is influenced by environmental factors such as temperature, light, air, and humidity. The compound is generally stable at room temperature when stored in closed containers under normal handling conditions.[1] However, it is susceptible to degradation, primarily through oxidation, which can be accelerated by exposure to air and light.

Key Stability Characteristics:

-

Chemical Stability: Stable under recommended storage conditions.[1][2]

-

Conditions to Avoid: Exposure to incompatible materials, excess heat, strong oxidants, air, and light should be avoided.[1][2][3]

-

Incompatible Materials: Strong oxidizing agents are the primary materials to avoid contact with.[1][2]

-

Hazardous Decomposition Products: Upon decomposition, it may release toxic and irritating fumes and gases, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]

Quantitative Stability Data

| Parameter | Condition | Observation | Reference |

| Appearance Change | Exposure to air and light | Turns yellow or darker over time due to oxidation. | [3] |

| Thermal Stability | Elevated temperatures | Prone to decomposition. Distillation, if necessary, should be conducted at reduced pressure to maintain a temperature below 150°C. | General knowledge from related compounds |

| Photostability | Exposure to UV or visible light | Susceptible to photodegradation. Protection from light is crucial. | [3][4][5] |

| Hygroscopicity | Exposure to moisture | May absorb moisture. Storage in a dry environment is recommended. | [5] |

| Oxidative Stability | Presence of air or oxidizing agents | Readily undergoes oxidation. Storage under an inert atmosphere (e.g., argon, nitrogen) is advisable for long-term stability. | [4] |

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Some suppliers suggest refrigerated storage (2-8°C) for optimal preservation. | To minimize thermal degradation and slow down oxidative processes. |

| Atmosphere | Store in a tightly closed container.[1][2][5] For long-term storage, consider storing under an inert gas like argon or nitrogen.[4] | To prevent oxidation from atmospheric oxygen. |

| Light Exposure | Protect from light.[3][4] Store in an opaque or amber container. | To prevent photodegradation. |

| Ventilation | Store in a well-ventilated area.[1][2][5] | To ensure a safe storage environment in case of any vapor release. |

| Container Material | Use a tightly sealed, appropriate chemical container. | To prevent contamination and exposure to air and moisture. |

Potential Degradation Pathway

The degradation of phenylhydrazine derivatives is often initiated by oxidation. While a specific degradation pathway for this compound has not been detailed in the literature, a probable pathway can be inferred from the chemistry of phenylhydrazine. The process likely involves the formation of reactive intermediates that can lead to a variety of degradation products, including colored impurities.

References

Spectroscopic Profile of (4-(Methylthio)phenyl)hydrazine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-(Methylthio)phenyl)hydrazine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted spectroscopic data based on the analysis of analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is an organic salt with the following details:

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following data are predicted based on the known spectroscopic characteristics of similar phenylhydrazine derivatives and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic H (ortho to -SMe) |

| ~6.8 - 7.0 | Doublet | 2H | Aromatic H (ortho to -NHNH₃⁺) |

| ~2.4 | Singlet | 3H | -SCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-NHNH₃⁺ |

| ~135 | Aromatic C-SMe |

| ~130 | Aromatic CH |

| ~115 | Aromatic CH |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2600 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| ~3030 | Medium | Aromatic C-H stretching[4] |

| ~2920 | Weak | Aliphatic C-H stretching (from -SCH₃) |

| 1600, 1500 | Medium | Aromatic C=C ring stretching[4][5] |

| ~1450 | Medium | C-H bending (from -SCH₃) |

| 800 - 850 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

For the free base, (4-(Methylthio)phenyl)hydrazine, the expected molecular ion peak in an electron ionization (EI) mass spectrum would be observed. The molecular formula of the free base is C₇H₁₀N₂S, with a molecular weight of 154.24 g/mol .[6]

Table 4: Predicted Mass Spectrometry Data (Free Base)

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ of (4-(Methylthio)phenyl)hydrazine |

| 139 | Fragment ion [M - NH]⁺ |

| 108 | Fragment ion corresponding to the loss of the hydrazine group and a methyl radical |

| 77 | Phenyl group fragment |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to its good solubilizing properties.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely and ensure the sample is fully dissolved by gentle vortexing.

-

-

¹H NMR Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

-

-

¹³C NMR Data Acquisition (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet before scanning the sample.

-

Mass Spectrometry

-

Sample Preparation (for Electrospray Ionization - ESI):

-

To analyze the free base, dissolve a small amount of the hydrochloride salt in a solvent mixture such as methanol/water or acetonitrile/water. The addition of a small amount of a volatile base like ammonium hydroxide can facilitate the formation of the free base in solution.

-

The final concentration should be in the low µg/mL to ng/mL range.[7]

-

It is crucial to avoid non-volatile salts and buffers.[8]

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for hydrazine compounds.

-

Mass Range: Scan a mass range that includes the expected molecular weight of the free base (e.g., m/z 50-300).

-

Solvent Flow Rate: Dependent on the specific ESI source and instrument, typically in the µL/min range.

-

The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity and minimal fragmentation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Reactivity of the Hydrazine Moiety in (4-(Methylthio)phenyl)hydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in (4-(Methylthio)phenyl)hydrazine hydrochloride. The document elucidates the principal chemical transformations, with a detailed focus on the Fischer indole synthesis, a cornerstone reaction for this class of compounds. This guide includes a summary of the key reactive principles, detailed experimental protocols, and representative data to inform synthetic strategies in research and drug development.

Introduction

This compound is an aromatic hydrazine derivative of significant interest in synthetic organic chemistry. The presence of the hydrazine functional group, coupled with the electron-donating methylthio substituent on the phenyl ring, imparts a distinct reactivity profile. The hydrochloride salt form enhances the compound's stability and ease of handling. The primary reactivity of the hydrazine moiety is characterized by its nucleophilicity, which is central to its utility in forming hydrazones and subsequent cyclization reactions to generate heterocyclic scaffolds, most notably indoles.

The electron-donating nature of the para-methylthio group is expected to increase the electron density on the hydrazine nitrogen atoms, thereby enhancing its nucleophilicity compared to unsubstituted phenylhydrazine. This electronic effect can influence the rates and yields of its characteristic reactions.

Core Reactivity: The Fischer Indole Synthesis

The most prominent reaction involving this compound is the Fischer indole synthesis. This acid-catalyzed reaction produces an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a new carbon-carbon bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.

The overall transformation can be summarized as follows:

This compound reacts with an aldehyde or ketone in the presence of an acid catalyst to form the corresponding 6-methylthio-substituted indole. The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.

Reaction Mechanism and Workflow

The Fischer indole synthesis is a multi-step process that begins with the formation of a hydrazone, followed by tautomerization, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.

Caption: Workflow of the Fischer Indole Synthesis.

Factors Influencing Reactivity and Yield

Several factors can influence the outcome of the Fischer indole synthesis:

-

Nature of the Carbonyl Compound: The structure of the aldehyde or ketone partner determines the substitution pattern of the final indole product.

-

Acid Catalyst: The choice and concentration of the acid catalyst can affect reaction rates and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization.

-

Reaction Temperature: Higher temperatures are often required to drive the rearrangement and cyclization steps.

-

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction efficiency.

Quantitative Data

While comprehensive quantitative data for the reaction of this compound with a wide array of carbonyl compounds is not extensively tabulated in the literature, high yields are generally reported for the Fischer indole synthesis with various substituted phenylhydrazines. The following table provides representative yields for the synthesis of tetrahydrocarbazoles, which are derived from the reaction of phenylhydrazines with cyclohexanones.

| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 76-85 | --INVALID-LINK-- |

| Substituted Phenylhydrazines | Substituted Cyclohexanones | Substituted Tetrahydrocarbazoles | 92-97 | [Der Pharma Chemica, 2012, 4(5):1993-1998] |

Experimental Protocols

The following is a representative experimental protocol for the Fischer indole synthesis adapted for the reaction of this compound with a cyclic ketone, such as cyclohexanone, to produce 6-methylthio-1,2,3,4-tetrahydrocarbazole.

Synthesis of 6-methylthio-1,2,3,4-tetrahydrocarbazole

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol

-

Water

-

Decolorizing Carbon

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent) and glacial acetic acid (approximately 6 moles per mole of hydrazine).

-

Heat the mixture to reflux with stirring.

-

Add cyclohexanone (1.0 equivalent) dropwise to the refluxing mixture over a period of 1 hour.

-

Continue to heat the mixture at reflux for an additional hour after the addition is complete.

-

Pour the hot reaction mixture into a beaker and stir while it cools and solidifies.

-

Cool the mixture to approximately 5°C in an ice bath and collect the solid product by suction filtration.

-

Wash the filter cake sequentially with cold water and then with cold 75% ethanol.

-

Air-dry the crude product.

-

Recrystallize the crude solid from methanol, using decolorizing carbon if necessary, to yield the purified 6-methylthio-1,2,3,4-tetrahydrocarbazole.

Spectroscopic Data (Representative Example)

¹H NMR (300 MHz, CDCl₃) of 1,2,3,4-tetrahydrocarbazole:

-

δ 7.64 (br s, 1H, NH)

-

δ 7.49 (m, 1H, Ar-H)

-

δ 7.29 (m, 1H, Ar-H)

-

δ 7.08-7.71 (br m, 2H, Ar-H)

-

δ 2.74 (br t, 4H, J = 6 Hz, CH₂)

-

δ 1.86-1.99 (br m, 4H, CH₂)

Other Reactions of the Hydrazine Moiety

While the Fischer indole synthesis is the most prominent, the hydrazine moiety in this compound can participate in other reactions characteristic of hydrazines:

-

Hydrazone Formation: As the initial step of the Fischer indole synthesis, stable hydrazones can be isolated under milder conditions by reacting with aldehydes and ketones.

-

Reductive Reactions: The hydrazine moiety can act as a reducing agent in certain chemical transformations.

-

Cyclization to other Heterocycles: With appropriate bifunctional reagents, the hydrazine moiety can be used to construct other heterocyclic systems such as pyrazoles.

Conclusion

This compound is a versatile reagent in organic synthesis, with its reactivity dominated by the nucleophilic character of the hydrazine moiety. The Fischer indole synthesis stands out as its most powerful and widely used application, providing a direct route to valuable 6-methylthio-substituted indole scaffolds. The electronic contribution of the methylthio group likely enhances the reactivity of the hydrazine, making it an efficient partner in these transformations. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

The Dual Nature of Sulfur: Unraveling the Role of the Methylthio Group in Phenylhydrazine Reactivity

An In-depth Technical Guide

Abstract

For the discerning researcher in organic synthesis and medicinal chemistry, understanding the nuanced effects of substituents on core scaffolds is paramount. Phenylhydrazine, a cornerstone reagent, exhibits a rich and complex reactivity profile that can be finely tuned by modifications to its aromatic ring. This technical guide delves into the specific, and often multifaceted, role of the methylthio (-SMe) group as a substituent. We will dissect how its unique electronic and steric characteristics modulate the reactivity of the phenylhydrazine moiety, with a particular focus on its impact on the Fischer indole synthesis. This paper will move beyond mere observation, explaining the underlying causality of these effects and providing validated experimental protocols for practical application.

Foundational Principles: A Tale of Two Moieties

To appreciate the synergistic or antagonistic interplay between the methylthio group and the hydrazine functionality, we must first consider their intrinsic properties.

The Phenylhydrazine Scaffold: A Versatile Nucleophile and Redox Player

Phenylhydrazine (C₆H₅NHNH₂) is an aromatic derivative of hydrazine, first characterized by Hermann Emil Fischer in 1875.[1] Its chemical personality is dominated by the hydrazine group (-NHNH₂). The terminal nitrogen atom (Nβ) possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is the basis for its most common application: the formation of phenylhydrazones through condensation with aldehydes and ketones.[2][3]

Beyond its nucleophilic character, phenylhydrazine is an active participant in redox reactions. It can be oxidized to form various intermediates, including the phenylhydrazyl radical and phenyldiazene, which can involve superoxide radicals in the process.[4] This redox activity is responsible for its biological effects, such as inducing hemolytic anemia, and underscores its capacity for electron transfer processes.[1][5]

The Methylthio Group: A Study in Electronic Duality

The methylthio (-SMe) group is an interesting substituent whose influence on an aromatic ring is twofold.[6] Understanding this duality is critical to predicting its effect on reactivity.

-

Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the sulfur atom withdraws electron density from the aromatic ring through the sigma (σ) bond. This is a deactivating inductive effect.[7][8]

-

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system.[7] This donation of electron density through resonance is an activating effect.

Crucially, the resonance effect directs electron density preferentially to the ortho and para positions of the ring. While the inductive withdrawal deactivates the ring overall compared to benzene, the resonance donation is strong enough to direct incoming electrophiles to the electron-rich ortho and para sites.[9][10] Therefore, the methylthio group is classified as a deactivating ortho, para-director in the context of electrophilic aromatic substitution, albeit a weak one.

Caption: Dueling electronic effects of the methylthio group on an aromatic ring.

The Main Event: Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most important reaction involving phenylhydrazines and serves as an excellent case study for substituent effects.[2][11] The reaction transforms a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole scaffold under acidic conditions.[12]

The accepted mechanism involves several key steps:

-

Formation of a phenylhydrazone.

-

Tautomerization to an ene-hydrazine.

-

A[11][11]-sigmatropic rearrangement (the rate-determining step).

-

Cyclization and subsequent elimination of ammonia to form the aromatic indole.[2][3]

The electronic nature of the substituent on the phenylhydrazine ring has a profound impact on the rate and efficiency of this reaction, primarily by influencing the crucial[11][11]-sigmatropic rearrangement step.[11][12]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Impact of the Methylthio Group on the Fischer Indole Synthesis

The -SMe group, being a weak electron-donating group via resonance, influences the Fischer indole synthesis in several ways:

-

Reaction Rate: Electron-donating groups (EDGs) increase the electron density of the phenylhydrazine ring, which facilitates the[11][11]-sigmatropic rearrangement.[12] This key step involves the formation of a new C-C bond and benefits from a more electron-rich aromatic system. Therefore, a methylthio-substituted phenylhydrazine will generally react faster and under milder conditions than unsubstituted phenylhydrazine. Its activating effect, however, is less pronounced than that of a methoxy (-OCH₃) group, which is a stronger resonance donor.

-

Yield: The facilitation of the rate-determining step often translates to higher yields of the final indole product compared to reactions with electron-withdrawing groups (EWGs) like -NO₂, which significantly hinder the rearrangement.[11]

-

Regioselectivity: When an unsymmetrical ketone is used, two isomeric indoles can potentially form. The position of the substituent can influence this regioselectivity. For an ortho-methylthio group, steric hindrance can play a significant role, potentially favoring cyclization away from the bulky substituent.[6] For a para-methylthio group, the electronic effect will dominate, subtly influencing the stability of the intermediates to favor one isomer over the other.[6]

-

Potential Side Reactions: The sulfur atom can be sensitive to harsh acidic conditions or oxidizing agents that might be present, potentially leading to undesired side products.[6] The sulfur can also coordinate with Lewis acid catalysts, which may alter their catalytic activity.[6]

Comparative Reactivity Data

The following table summarizes the expected impact of various para-substituents on the Fischer indole synthesis, illustrating the relative position of the methylthio group.

| Substituent (at para-position) | Electronic Effect | Expected Reaction Rate/Yield | Rationale |

| -OCH₃ (Methoxy) | Strong EDG (+M > -I) | Very High | Strong resonance donation significantly stabilizes the transition state of the sigmatropic rearrangement. |

| -SMe (Methylthio) | Weak EDG (+M > -I) | High | Resonance donation facilitates the reaction more than unsubstituted phenylhydrazine. |

| -H (Unsubstituted) | Neutral | Moderate | Baseline reactivity. |

| -Cl (Chloro) | Deactivating (-I > +M) | Low | Strong inductive withdrawal slows the reaction despite resonance donation. |